
Glcn-2S, NA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucosamine-2-sulfate, N-acetyl (Glcn-2S, NA): is a derivative of glucosamine, an amino sugar that is a key component of various polysaccharides. It is widely distributed in nature and plays a crucial role in the formation of cartilage and other connective tissues. This compound is particularly significant in the biomedical field due to its anti-inflammatory and joint health-promoting properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glucosamine-2-sulfate, N-acetyl can be synthesized through the acetylation of glucosamine followed by sulfation. The process typically involves the use of acetic anhydride for acetylation and sulfur trioxide-pyridine complex for sulfation. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the compound .
Industrial Production Methods: Industrial production of Glucosamine-2-sulfate, N-acetyl often involves the extraction of glucosamine from chitin, which is found in the exoskeletons of crustaceans. The extracted glucosamine is then subjected to chemical modifications to produce the desired compound. Enzymatic methods using chitinase and other specific enzymes are also employed to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Glucosamine-2-sulfate, N-acetyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid derivatives.
Reduction: Reduction reactions can convert it back to glucosamine.
Substitution: Substitution reactions can introduce different functional groups, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various alkylating agents can be used under controlled pH and temperature conditions.
Major Products:
Oxidation: Glucosaminic acid derivatives.
Reduction: Glucosamine.
Substitution: Functionalized glucosamine derivatives with enhanced biological properties.
Applications De Recherche Scientifique
Glucosamine-2-sulfate, N-acetyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycosaminoglycans.
Biology: Plays a role in cell signaling and structural integrity of tissues.
Medicine: Widely used in the treatment of osteoarthritis and other joint-related disorders due to its anti-inflammatory properties.
Industry: Utilized in the production of dietary supplements, cosmetics, and pharmaceuticals
Mécanisme D'action
The mechanism of action of Glucosamine-2-sulfate, N-acetyl involves its incorporation into the biosynthesis of glycosaminoglycans, which are essential components of cartilage. It stimulates the production of proteoglycans and hyaluronic acid, thereby enhancing the structural integrity and function of joints. The compound also inhibits inflammatory pathways, reducing pain and inflammation associated with joint disorders .
Comparaison Avec Des Composés Similaires
- Glucosamine hydrochloride
- Glucosamine sulfate
- N-acetylglucosamine
Comparison:
- Glucosamine hydrochloride and glucosamine sulfate are commonly used in joint health supplements but differ in their bioavailability and efficacy. Glucosamine-2-sulfate, N-acetyl is unique due to its dual modification (acetylation and sulfation), which enhances its stability and biological activity.
- N-acetylglucosamine is another derivative with similar applications but lacks the sulfate group, which is crucial for certain biological functions .
Propriétés
Formule moléculaire |
C6H12NNaO8S |
|---|---|
Poids moléculaire |
281.22 g/mol |
Nom IUPAC |
sodium;N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate |
InChI |
InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4-,5-,6-;/m1./s1 |
Clé InChI |
WFTBTPAPJHFBJM-OCOFDJSDSA-M |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


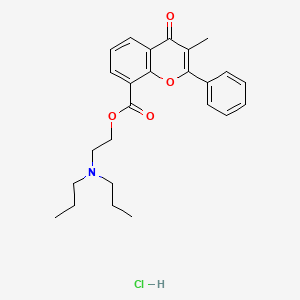
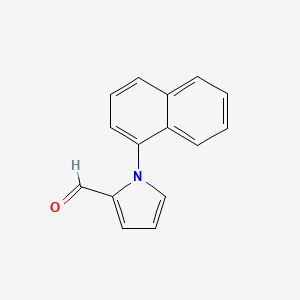
![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
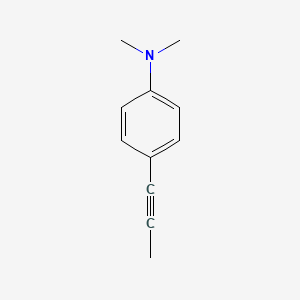
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)
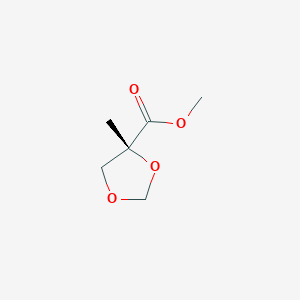
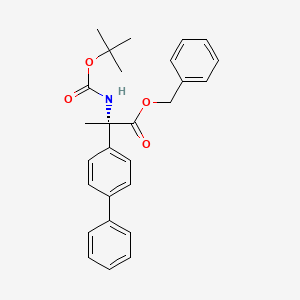
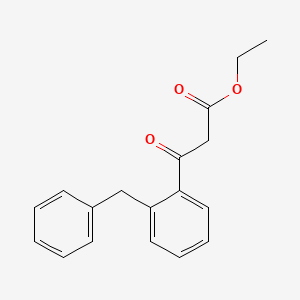
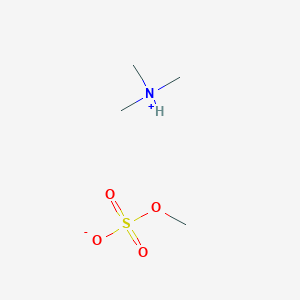

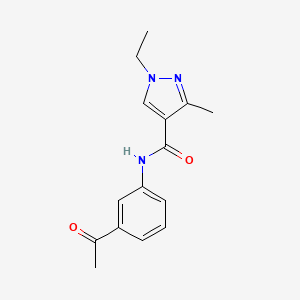
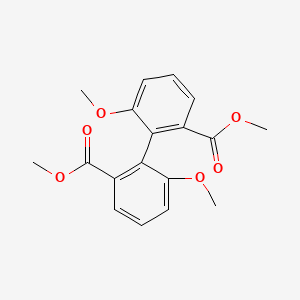
![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)

